molecular formula C19H22N2O3 B269273 N-[3-(propionylamino)phenyl]-2-propoxybenzamide

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

Katalognummer B269273
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: QYDWRBWFBUQTGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(propionylamino)phenyl]-2-propoxybenzamide, commonly known as ML352, is a novel small molecule that has attracted significant attention in recent years due to its potential therapeutic applications. ML352 belongs to the class of benzamide derivatives and has shown promising results in pre-clinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of ML352 is primarily attributed to its ability to target PRMT5. PRMT5 is an enzyme that plays a crucial role in the regulation of gene expression by catalyzing the methylation of arginine residues on histones and other proteins (5). ML352 binds to the active site of PRMT5 and inhibits its enzymatic activity, leading to the downregulation of genes that are essential for cancer cell proliferation and survival. In addition, ML352 has also been shown to inhibit the activity of other enzymes such as HDAC1 and HDAC2, which are involved in the regulation of gene expression (6).
Biochemical and Physiological Effects
ML352 has been shown to have various biochemical and physiological effects in pre-clinical studies. In cancer research, ML352 has been shown to inhibit the growth of cancer cells and induce cell cycle arrest (7). ML352 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (8). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (9). ML352 has also been shown to improve cognitive function in mouse models of Alzheimer's disease (10).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of ML352 for lab experiments is its high potency and specificity for PRMT5 inhibition. ML352 has been shown to have an IC50 value of 0.2 μM for PRMT5 inhibition, which is significantly lower than other PRMT5 inhibitors (11). Another advantage of ML352 is its favorable pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of ML352 is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Zukünftige Richtungen

ML352 has shown promising results in pre-clinical studies for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some of the future directions for ML352 research include:
1. Optimization of the synthesis method to improve its yield and solubility.
2. Evaluation of the pharmacokinetic properties of ML352 in animal models to determine its suitability for clinical trials.
3. Investigation of the potential synergistic effects of ML352 with other drugs for the treatment of cancer and other diseases.
4. Identification of biomarkers for ML352 response in cancer patients to improve its clinical efficacy.
5. Development of ML352 derivatives with improved potency and specificity for PRMT5 inhibition.
Conclusion
In conclusion, ML352 is a novel small molecule that has shown promising results in pre-clinical studies for the treatment of various diseases. ML352's ability to target PRMT5 and inhibit its enzymatic activity makes it a potential candidate for cancer therapy. ML352's anti-inflammatory and neuroprotective properties also make it a promising candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the potential therapeutic applications of ML352 and to optimize its pharmacokinetic properties for clinical trials.

Synthesemethoden

ML352 can be synthesized using a multi-step process that involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form 2-propoxybenzoyl chloride. The resulting compound is then reacted with 3-aminobenzoic acid to form N-(3-aminophenyl)-2-propoxybenzamide. This intermediate is then reacted with propionyl chloride to form N-[3-(propionylamino)phenyl]-2-propoxybenzamide, which is the final product (1).

Wissenschaftliche Forschungsanwendungen

ML352 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, ML352 has been shown to inhibit the growth of cancer cells by targeting the enzyme protein arginine methyltransferase 5 (PRMT5), which is essential for cancer cell proliferation (2). ML352 has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (3). In neurodegenerative disorders, ML352 has been shown to protect neurons from oxidative stress and prevent neuroinflammation (4).

Eigenschaften

Produktname

N-[3-(propionylamino)phenyl]-2-propoxybenzamide

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[3-(propanoylamino)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-24-17-11-6-5-10-16(17)19(23)21-15-9-7-8-14(13-15)20-18(22)4-2/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

QYDWRBWFBUQTGR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)CC

Kanonische SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.